Home > Products > Screening Compounds P97517 > N-[phenyl(pyridin-4-yl)methyl]propan-1-amine
N-[phenyl(pyridin-4-yl)methyl]propan-1-amine -

N-[phenyl(pyridin-4-yl)methyl]propan-1-amine

Catalog Number: EVT-5195860
CAS Number:
Molecular Formula: C15H18N2
Molecular Weight: 226.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid (1)

  • Compound Description: This compound is a potent inhibitor of bacterial DNA gyrase. It exhibits mammalian topoisomerase II (topo II) inhibitory activity []. Studies revealed that replacing the 7-substituent with other pyridinyl groups did not enhance the activity against topo II [].
  • Relevance: This compound, like the target compound, N-[phenyl(4-pyridinyl)methyl]-1-propanamine, contains a pyridinyl group. Modifications at the 7-position of this compound, including the introduction of various pyridinyl substituents, were investigated for their impact on biological activity [].
  • Compound Description: SCH 351125 is a selective CCR5 antagonist with potent activity against RANTES binding. It exhibits subnanomolar activity in blocking viral entry and has excellent antiviral potency against various primary HIV-1 viral isolates [].
  • Relevance: This compound shares the pyridinyl carbonyl structural motif with the target compound, N-[phenyl(4-pyridinyl)methyl]-1-propanamine. Structure-activity studies on piperidine derivatives, including SCH 351125, led to the identification of key structural features important for CCR5 antagonism [].

1-[(2,4-Dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]piperidine N1-oxide (Sch-350634)

  • Compound Description: Sch-350634 is a potent and orally bioavailable CCR5 antagonist, acting as an inhibitor of HIV-1 entry and replication in PBMCs []. Its discovery stemmed from the optimization of piperazine-based CCR5 antagonists for improved pharmacokinetic properties [].
  • Relevance: Similar to SCH 351125 and the target compound, N-[phenyl(4-pyridinyl)methyl]-1-propanamine, this compound also features a pyridinyl carbonyl group, indicating the potential relevance of this moiety for CCR5 antagonism [].

N-phenyl-N'-(4-pyridinyl)urea derivatives

  • Compound Description: These are a series of compounds examined for anticonvulsant activity. Structure-activity relationship studies indicated that optimal activity was observed in the N-(2,6-disubstituted-phenyl)-N'-(4-pyridinyl)urea series []. One compound, 37, demonstrated efficacy against maximal electroshock-induced seizures but did not protect mice from pentylenetetrazol-induced clonic seizures [].
  • Relevance: These compounds share a pyridinyl group with the target compound, N-[phenyl(4-pyridinyl)methyl]-1-propanamine, and highlight the potential anticonvulsant properties associated with this moiety [].
  • Compound Description: This compound acts as a mediator release inhibitor, particularly targeting the release of histamine, leukotrienes, and platelet-activating factor, implicated in asthma and other allergic disorders [].
  • Relevance: This compound shares the pyridinyl structural motif with the target compound, N-[phenyl(4-pyridinyl)methyl]-1-propanamine. Research on 1-27 and its analogs focused on developing therapeutic agents to block mediator release from mast cells and other relevant cell types [].

Properties

Product Name

N-[phenyl(pyridin-4-yl)methyl]propan-1-amine

IUPAC Name

N-[phenyl(pyridin-4-yl)methyl]propan-1-amine

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

InChI

InChI=1S/C15H18N2/c1-2-10-17-15(13-6-4-3-5-7-13)14-8-11-16-12-9-14/h3-9,11-12,15,17H,2,10H2,1H3

InChI Key

COECAFGALBNHGR-UHFFFAOYSA-N

SMILES

CCCNC(C1=CC=CC=C1)C2=CC=NC=C2

Canonical SMILES

CCCNC(C1=CC=CC=C1)C2=CC=NC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.